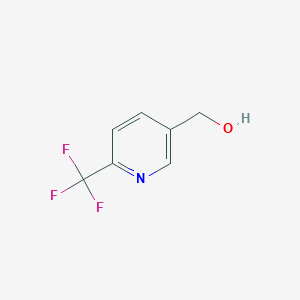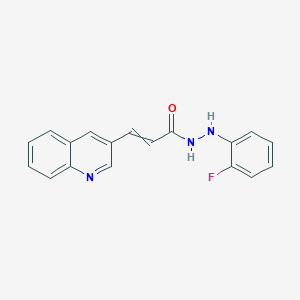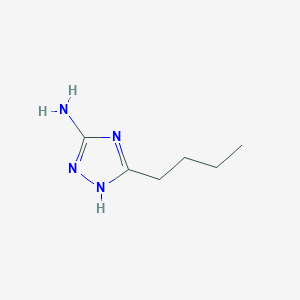![molecular formula C19H15F3N4O2 B1307512 2-Amino-3-[(1-prop-2-enoxynaphthalen-2-yl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1307512.png)
2-Amino-3-[(1-prop-2-enoxynaphthalen-2-yl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-[(1-prop-2-enoxynaphthalen-2-yl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one is a complex organic compound with a unique structure that combines a naphthyl group, an allyloxy group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(1-prop-2-enoxynaphthalen-2-yl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one typically involves multiple steps, starting with the preparation of the naphthyl and pyrimidinone precursors. The key steps include:
Formation of the Naphthyl Precursor: The naphthyl precursor is synthesized by reacting 1-naphthol with allyl bromide in the presence of a base such as potassium carbonate to form 1-(allyloxy)-2-naphthol.
Formation of the Pyrimidinone Precursor: The pyrimidinone precursor is synthesized by reacting 2-amino-4,6-dichloropyrimidine with trifluoromethylamine in the presence of a suitable solvent and catalyst.
Condensation Reaction: The final step involves the condensation of the naphthyl and pyrimidinone precursors in the presence of a suitable base and solvent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can lead to the formation of epoxides, while reduction of the imine group can lead to the formation of amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties, such as thermal stability and chemical resistance, make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-Amino-3-[(1-prop-2-enoxynaphthalen-2-yl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-4(3H)-pyrimidinone
- 3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(methyl)-4(3H)-pyrimidinone
- 3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(chloro)-4(3H)-pyrimidinone
Uniqueness
The uniqueness of 2-Amino-3-[(1-prop-2-enoxynaphthalen-2-yl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one lies in its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from similar compounds.
属性
分子式 |
C19H15F3N4O2 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC 名称 |
2-amino-3-[(1-prop-2-enoxynaphthalen-2-yl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |
InChI |
InChI=1S/C19H15F3N4O2/c1-2-9-28-17-13(8-7-12-5-3-4-6-14(12)17)11-24-26-16(27)10-15(19(20,21)22)25-18(26)23/h2-8,10-11H,1,9H2,(H2,23,25) |
InChI 键 |
ZXRODBNKJQKOAE-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=C(C=CC2=CC=CC=C21)C=NN3C(=O)C=C(N=C3N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1307433.png)
![Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-](/img/structure/B1307434.png)

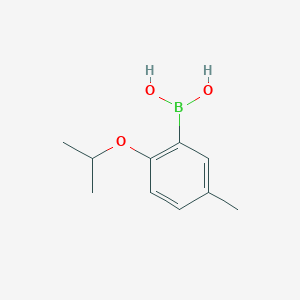
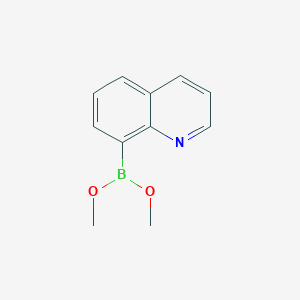
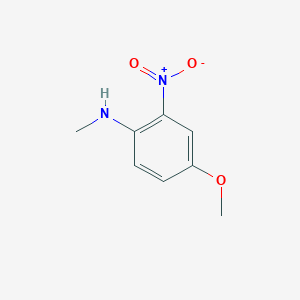
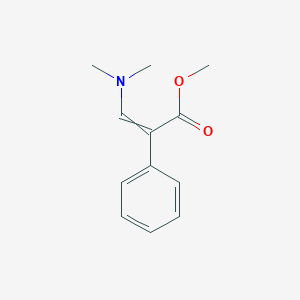

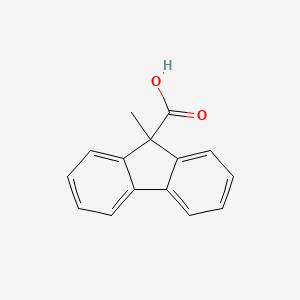
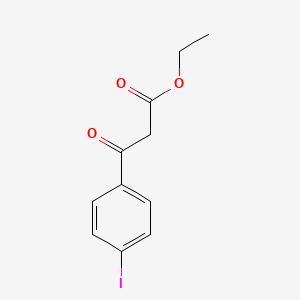
![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)
